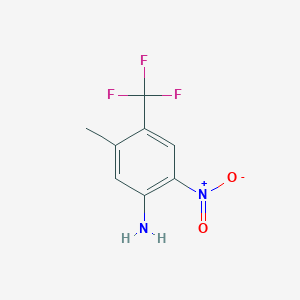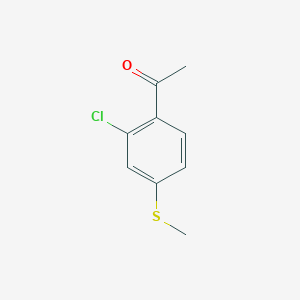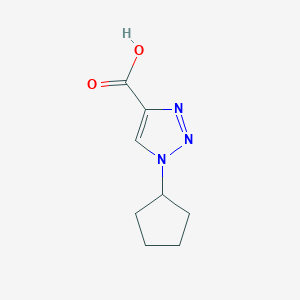
5-甲基-2-硝基-4-(三氟甲基)苯胺
描述
“5-Methyl-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H7F3N2O2 . It is related to “N-Methyl-2-nitro-4-(trifluoromethyl)aniline”, which has a similar structure but includes an additional methyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-nitro-4-(trifluoromethyl)aniline” can be represented by the InChI code: 1S/C8H7F3N2O2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .科学研究应用
合成和有机化学应用
抗肿瘤药物的合成
已合成了5-甲基-2-硝基-4-(三氟甲基)苯胺的衍生物作为抗肿瘤药物的中间体,突显了其在制药合成中的作用。例如,合成了5-三氟甲基-3-(4-甲基-1H-咪唑-1-基)苯胺,这是尼洛替尼的中间体,一种已知的抗肿瘤药物,展示了三氟甲基苯胺在药物化学中的重要性 (Yang Shijing, 2013)。
电子传输材料
从涉及类似三氟甲基苯胺的反应中合成的N-(硝基芴亚亚甲基)苯胺已显示出作为电子传输材料在电子摄影中的潜力,表明它们在电子器件开发中的重要性 (M. Matsui et al., 1993)。
材料科学和液晶
液晶应用
已研究了含有三氟甲基基团的衍生物的液晶性质。例如,带有三氟甲基末端基团的4-辛氧基-N-(苄亚甲基)苯胺衍生物表现出稳定的薄层相,适用于液晶显示器和其他电光应用 (S. Miyajima et al., 1995)。
非线性光学和聚合物
非线性光学性质
含有给体-受体席夫碱侧链的聚合物,从带有硝基基团的苯胺合成,表现出适用于非线性光学的性质。这展示了硝基取代苯胺在合成具有特定光学性质材料方面的实用性 (M. Bagheri & A. Entezami, 2002)。
光谱学和分子性质
光谱学研究
对类似化合物,如4-硝基-3-(三氟甲基)苯胺的研究,提供了关于这类化学品的分子和电子性质的见解。已采用傅里叶变换红外光谱和拉曼光谱等光谱方法来理解振动、结构和电子特性,这对设计具有特定性质的材料至关重要 (S. Saravanan et al., 2014)。
作用机制
Nitroanilines
Nitroanilines are a class of compounds that contain an aniline (an aromatic amine) group and a nitro group. They are often used in the synthesis of dyes . The nitro group is a strong electron-withdrawing group, which can make the compound more reactive.
Trifluoromethyl compounds
The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to influence the chemical properties of molecules, such as lipophilicity, metabolic stability, and bioavailability .
生化分析
Biochemical Properties
5-Methyl-2-nitro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins that may affect their structural conformation and function .
Cellular Effects
The effects of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Methyl-2-nitro-4-(trifluoromethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, 5-Methyl-2-nitro-4-(trifluoromethyl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-2-nitro-4-(trifluoromethyl)aniline can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
5-Methyl-2-nitro-4-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of specific metabolites, thereby influencing the overall metabolic balance within the cell. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
5-methyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-2-6(12)7(13(14)15)3-5(4)8(9,10)11/h2-3H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSPMUZFXCMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696208 | |
| Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1813-24-7 | |
| Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)
